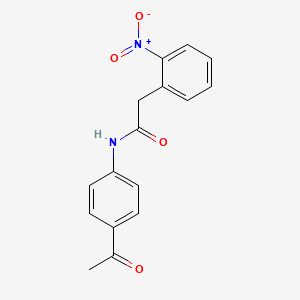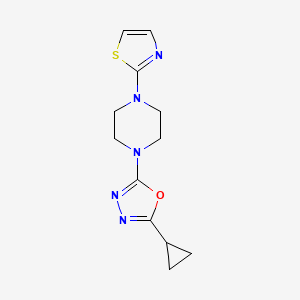
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide, also known as BPMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPMPA is a type of pyrrolidine derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act as a modulator of ion channels. 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has been shown to increase the activity of potassium channels and decrease the activity of sodium channels, which may contribute to its neuroprotective effect.
Biochemical and Physiological Effects
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels. In addition, 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide in lab experiments is its high purity and stability. 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has also been shown to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of using 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide, including its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide may also have applications in the field of regenerative medicine, where it may be used to promote the growth of new neurons. Further research is needed to fully understand the mechanism of action of 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide and its potential applications in various fields.
Conclusion
In conclusion, 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has been well-established, and it has been extensively studied for its neuroprotective and anti-cancer properties. 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has been synthesized using various methods, including the reaction of N-methyl-2-phenylethylamine with benzylideneacetone followed by reaction with chloroacetyl chloride and pyrrolidine. Another method involves the reaction of N-methyl-2-phenylethylamine with 4-benzyl-2-oxo-1-pyrrolidinecarboxylic acid followed by acetylation using acetic anhydride. These methods have been shown to produce 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide with high yields and purity.
Applications De Recherche Scientifique
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide is in the field of neuroscience, where it has been shown to have a neuroprotective effect. 2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-23(13-12-18-8-4-2-5-9-18)22(26)17-24-16-20(15-21(24)25)14-19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWVOYXAARRTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)CN2CC(CC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-2-oxopyrrolidin-1-YL)-N-methyl-N-(2-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)



![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)
![N-(4-fluorophenyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5689641.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)
![1-methyl-8-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5689655.png)
![N-(4-bromophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5689658.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)